molecular formula C6H5BrN2O B13671793 1-(2-Bromopyrimidin-5-yl)ethanone

1-(2-Bromopyrimidin-5-yl)ethanone

Cat. No.: B13671793
M. Wt: 201.02 g/mol
InChI Key: XBJGBMDWCBWBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromopyrimidin-5-yl)ethanone is a heterocyclic compound with the molecular formula C₆H₅BrN₂O It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyrimidin-5-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a catalyst to form 2-bromopyrimidine. This intermediate is then subjected to acetylation using acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromopyrimidin-5-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The bromine atom facilitates electrophilic substitution reactions, making the compound reactive towards nucleophiles. The ethanone group can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-pyrimidinyl)ethanone
  • 1-(5-Fluoro-2-pyrimidinyl)ethanone
  • 1-(5-Chloro-2-pyrimidinyl)ethanone

Comparison: 1-(2-Bromopyrimidin-5-yl)ethanone is unique due to the position of the bromine atom on the pyrimidine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its fluorine and chlorine analogs, the bromine derivative exhibits different reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-(2-bromopyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJGBMDWCBWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.